Silthiofam-des(trimethylsilyl)

説明

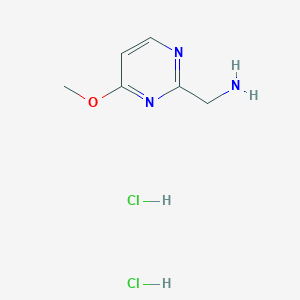

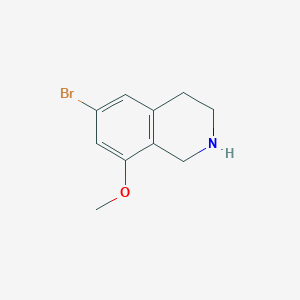

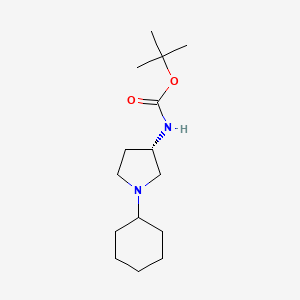

Silthiofam-des(trimethylsilyl) is a synthetic compound that belongs to the thiophene family. It is a variant of Silthiofam, which is a pesticide active substance approved as a selective fungicide . The IUPAC name for Silthiofam is N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide .

Synthesis Analysis

The synthesis of Silthiofam involves a novel thiophene-3-carboxylate synthesis involving cycloaddition of 3-mercapto-2-butanone with the acrylate followed by acid-catalyzed aromatization . The room temperature formation and silylation of a thiophene-3-carboxylate dianion, and conversion of the resulting carboxylic acid into silthiofam are key features of the route .Molecular Structure Analysis

The molecular formula of Silthiofam is C13H21NOSSi and it has a relative molecular mass of 267.47 . The structural formula involves a thiophene ring with various substitutions .科学的研究の応用

In Situ Carboxyl Activation

The novel reactivity of O-silylthionoesters with amine nucleophiles enables the generation of oxoamides, facilitating a straightforward means of activating a thiol acid for peptide bond formation at neutral pH with excellent stereoretention. This approach represents a new method for amide and peptide constructions, leveraging the unique properties of silylated compounds for activating carboxyl groups in situ (Wu, Zhang, & Liebeskind, 2011).

Radical-Based Synthetic Chemistry

Tris(trimethylsilyl)silane (TTMSS) has seen widespread use in organic chemistry for a variety of chemical processes and synthetic strategies, including functional group insertion, transformations, and preparation of complex molecules. Its role as a free radical reagent highlights its importance in academic and industrial applications, underlining the versatility of Si-containing compounds in facilitating novel chemical reactions (Chatgilialoglu, Ferreri, Landais, & Timokhin, 2018).

Novel Desulfation Methods

Specific desulfation methods utilizing silylating agents have been developed to afford selective preparation of secondary alkyl sulfates. This showcases the ability of silylated compounds to facilitate regioselective transformations, expanding the toolbox for organic synthesis and modification of molecules (Horibe & Oshita, 2001).

Synthesis of Novel Fungicides

Silthiofam, a novel fungicide for wheat, was synthesized through an optimized process involving silylated intermediates. This application demonstrates the role of silylated compounds in the development of agricultural chemicals, where efficiency and cost-effectiveness are paramount (Phillips et al., 2002).

Surface Modification and Energy Transfer Studies

The use of silylated surfaces in desorption/ionization studies for mass spectrometry highlights the utility of silylation for modifying surface properties and studying internal energy transfer mechanisms. Such modifications are crucial for analytical techniques, affecting wetting properties and interaction energies (Luo et al., 2005).

作用機序

Target of Action

Silthiofam-des(trimethylsilyl) is a synthetic compound that belongs to the thiophene family. It is primarily used as a protectant fungicide seed dressing for cereals, with its main target being the control of 'take-all’ .

Mode of Action

Silthiofam-des(trimethylsilyl) operates through a protective action with long-lasting activity . It is a respiration inhibitor, specifically inhibiting ATP production . This means it interferes with the energy production within the fungal cells, leading to their death and thus preventing the spread of the disease.

Pharmacokinetics

, indicating that it can easily move through the soil. This property can influence its distribution and availability in the environment.

Result of Action

The primary result of Silthiofam-des(trimethylsilyl)'s action is the control of ‘take-all’, a serious disease of cereals . By inhibiting ATP production in the fungal cells, it prevents their growth and reproduction, effectively controlling the spread of the disease.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Silthiofam-des(trimethylsilyl). For instance, its high leachability suggests that it can be easily transported away from the target site in heavy rainfall or irrigation, potentially reducing its efficacy

Safety and Hazards

特性

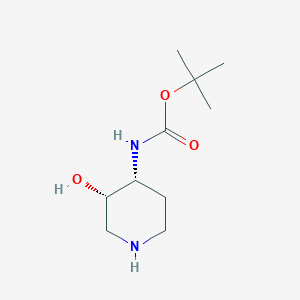

IUPAC Name |

4,5-dimethyl-N-prop-2-enylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-4-5-11-10(12)9-6-13-8(3)7(9)2/h4,6H,1,5H2,2-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCYKBAFUIYUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045234 | |

| Record name | 4,5-Dimethyl-N-(prop-2-en-1-yl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)

![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)

![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)